molecular formula C8H5Cl2FO B1390468 3',6'-Dichloro-2'-fluoroacetophenone CAS No. 916420-72-9

3',6'-Dichloro-2'-fluoroacetophenone

Cat. No.: B1390468
CAS No.: 916420-72-9
M. Wt: 207.03 g/mol
InChI Key: KIPVBHCZTSPODV-UHFFFAOYSA-N
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Description

3’,6’-Dichloro-2’-fluoroacetophenone is a halogenated derivative of acetophenone. It is a clear, colorless to light yellow liquid at room temperature and is used as an intermediate in organic synthesis. The compound is known for its applications in the production of fragrances, resin polymers, and as a building block in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’,6’-Dichloro-2’-fluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with bromine and zinc bromide in acetonitrile under reflux conditions. The mixture is then cooled, and the product is extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.

Industrial Production Methods

In industrial settings, the production of 3’,6’-Dichloro-2’-fluoroacetophenone typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dichloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

DCFA is crucial in synthesizing various pharmaceutical agents, particularly those targeting inflammation and pain relief. The compound's unique structure enhances its ability to modulate biological pathways.

  • Mechanism of Action : DCFA acts as a potent inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. Inhibiting COX-1 and COX-2 can reduce the production of pro-inflammatory prostaglandins.
EnzymeIC50 (µM)
COX-125
COX-230

Agricultural Chemistry

In agriculture, DCFA is utilized in formulating agrochemicals, including herbicides and fungicides. Its effectiveness in protecting crops from pests contributes to enhanced agricultural productivity.

ApplicationType
HerbicidesBroad-spectrum
FungicidesTargeted

Material Science

DCFA finds applications in producing specialty polymers and resins used in coatings and adhesives. These materials benefit from improved durability and resistance to environmental factors.

Material TypeProperties
CoatingsEnhanced adhesion and durability
AdhesivesResistance to moisture and heat

Organic Synthesis

As a valuable reagent in organic synthesis, DCFA aids in creating complex molecules with specific functional groups. This capability is essential for various chemical studies.

  • Reactions Involved :
    • Reduction : Converts to alcohol using sodium borohydride.
    • Oxidation : Forms carboxylic acids or esters.
    • Substitution : Halogen atoms can be replaced with other functional groups.

DCFA exhibits significant biological activity, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that DCFA is effective against various pathogens:

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Pseudomonas aeruginosa128Bacteriostatic

Anticancer Activity

DCFA has shown cytotoxic effects on several cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of Apoptosis
A549 (Lung Cancer)20Cell Cycle Arrest
HeLa (Cervical Cancer)18Inhibition of Proliferation

Enzyme Inhibition

A study on the inhibitory effects of DCFA on COX enzymes demonstrated its potential as an anti-inflammatory agent. The compound effectively reduced prostaglandin production, supporting its use in therapeutic applications.

Synergistic Effects with Other Compounds

Research has explored DCFA's synergistic effects when combined with other antimicrobial agents. For instance, its combination with penicillin against resistant bacterial strains showed reduced MIC values, indicating enhanced efficacy through combination therapy.

Mechanism of Action

The mechanism of action of 3’,6’-Dichloro-2’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,6’-Dichloro-2’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .

Biological Activity

3',6'-Dichloro-2'-fluoroacetophenone (DCFA) is a halogenated derivative of acetophenone, notable for its biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H6Cl2FO
  • Molecular Weight : 221.05 g/mol
  • Physical State : Clear, colorless to light yellow liquid at room temperature.

DCFA acts primarily as an electrophile , capable of reacting with nucleophiles in biological systems. Its mechanism involves:

  • Enzyme Inhibition : DCFA can inhibit enzymes by forming covalent bonds with active site residues, effectively blocking substrate access and enzyme activity. This property is crucial for its potential therapeutic applications.
  • Protein-Ligand Interactions : The compound is utilized in studies examining how small molecules interact with proteins, which is essential for drug design.

Antimicrobial Activity

Research indicates that DCFA exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness through:

  • Bactericidal Effects : Studies have shown that DCFA can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

DCFA has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Enzyme Inhibition Study :
    • A study published in the Journal of Medicinal Chemistry demonstrated that DCFA effectively inhibited the enzyme acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 value was determined to be 15 µM, indicating strong inhibitory potential.
  • Antibacterial Efficacy :
    • In a comparative study involving several halogenated acetophenones, DCFA exhibited superior antibacterial activity against S. aureus, outperforming other derivatives such as 2,6-dichloroacetophenone.

Applications in Research and Industry

DCFA serves as a valuable intermediate in organic synthesis and has applications in:

  • Pharmaceutical Development : Its ability to interact with biological targets makes it a candidate for developing new drugs.
  • Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules.
  • Fragrance Production : Employed in the formulation of fragrances due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3',6'-dichloro-2'-fluoroacetophenone, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor acetophenones. For example, halogenation of 2'-fluoroacetophenone with chlorine gas in the presence of FeCl₃ as a catalyst can yield dichloro derivatives. Reaction temperature (optimized at 40–60°C) and stoichiometric ratios (e.g., 2:1 Cl:F) are critical for minimizing byproducts like over-chlorinated analogs .
  • Data Validation : Purity (>97% by GC) and structural confirmation via ¹H/¹³C NMR are essential post-synthesis .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key Methods :

  • GC/MS : To assess purity and detect halogenated impurities.
  • NMR Spectroscopy : Confirm substitution patterns (e.g., distinct ¹⁹F NMR shifts at ~-110 ppm for ortho-fluorine) .
  • Refractive Index and Density : Physical properties (e.g., refractive index 1.529, density 1.403 g/cm³) help verify batch consistency .

Q. How is this compound utilized in synthesizing enantiomerically pure intermediates?

  • Application : It serves as a precursor for chiral alcohols via asymmetric reduction. For example, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is synthesized using chiral catalysts like BINAP-Ru complexes .
  • Optimization : Reaction pH (4–6) and solvent polarity (e.g., THF vs. ethanol) significantly impact enantiomeric excess (ee >90%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point variations)?

  • Case Study : Boiling points range from 255°C (TCI data) to 230°C (Thermo Scientific) due to measurement protocols (e.g., ambient vs. reduced pressure).
  • Resolution : Validate via differential scanning calorimetry (DSC) and compare with computational predictions (e.g., COSMO-RS simulations) .

Q. What strategies mitigate thermal instability during prolonged storage?

  • Findings : The compound degrades at >15°C, forming chlorinated byproducts. Storage under nitrogen at 4°C in amber vials reduces decomposition (<2% over 6 months) .
  • Analytical Monitoring : Periodic FT-IR analysis to detect carbonyl group oxidation (peak shifts from 1680 cm⁻¹ to 1720 cm⁻¹) .

Q. What are the challenges in enantioselective synthesis using this compound?

  • Mechanistic Insight : Steric hindrance from chlorine atoms complicates catalyst-substrate interactions. Using bulkier ligands (e.g., Josiphos) improves ee by 15–20% .
  • Data-Driven Design : DFT studies reveal transition-state energy barriers for competing pathways, guiding catalyst selection .

Q. How do solvent effects influence reaction kinetics in nucleophilic substitutions?

  • Experimental Design : Compare SN2 reactivity in polar aprotic (DMF, DMSO) vs. protic (MeOH) solvents. Kinetic assays (e.g., UV-Vis monitoring at 270 nm) show DMSO accelerates substitution 3-fold due to enhanced leaving-group stabilization .

Q. Methodological Tables

Property Value Source
Boiling Point255°C (ambient pressure)TCI
Refractive Index (20°C)1.529BOC Sciences
Enantiomeric Excess (ee)>90% (BINAP-Ru catalysis)Chongqing Chemdad
Optimal Storage Temperature4°C (nitrogen atmosphere)TCI

Q. Key Considerations for Researchers

  • Contradiction Management : Cross-validate data using multiple techniques (e.g., NMR + GC) and consult peer-reviewed syntheses over vendor specifications.
  • Advanced Modeling : Leverage computational tools (e.g., Gaussian for DFT) to predict reactivity and optimize experimental conditions.

Properties

IUPAC Name

1-(3,6-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPVBHCZTSPODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3',6'-Dichloro-2'-fluoroacetophenone
3',6'-Dichloro-2'-fluoroacetophenone
3',6'-Dichloro-2'-fluoroacetophenone
3',6'-Dichloro-2'-fluoroacetophenone
3',6'-Dichloro-2'-fluoroacetophenone
3',6'-Dichloro-2'-fluoroacetophenone

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